

Solubility Profile & Process Optimization: 2-Chloro-N-cyclopropyl-N-ethylacetamide

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Compound of Interest

Compound Name: 2-chloro-N-cyclopropyl-N-ethylacetamide

CAS No.: 1087792-38-8

Cat. No.: B1461792

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Physicochemical Identity & Structural Analysis[1]

Before defining solubility, we must understand the molecular architecture that dictates solute-solvent interactions. **2-chloro-N-cyclopropyl-N-ethylacetamide** is a tertiary amide intermediate, often employed in the synthesis of agrochemicals (e.g., herbicide safeners or active ingredients like isoclast precursors).

Property	Specification
Chemical Name	2-chloro-N-cyclopropyl-N-ethylacetamide
CAS Number	116368-37-7 (Representative)
Molecular Formula	C ₇ H ₁₂ ClNO
Molecular Weight	161.63 g/mol
Functional Groups	Tertiary Amide, Alkyl Chloride, Cyclopropyl Ring
Lipophilicity (LogP)	~1.3 (Predicted)
H-Bond Donors	0 (Tertiary Amide)
H-Bond Acceptors	1 (Carbonyl Oxygen)

Structural Impact on Solubility

- **Tertiary Amide Core:** Unlike primary or secondary amides, this molecule lacks an N-H donor. This absence significantly reduces its ability to form hydrogen bond networks with water, drastically lowering aqueous solubility compared to its parent, 2-chloroacetamide.
- **Cyclopropyl & Ethyl Groups:** These hydrophobic moieties increase the molecule's lipophilicity. The cyclopropyl group, with its high ring strain and electron-donating character (Walsh orbitals), enhances solubility in non-polar aromatic solvents like toluene.
- **Chloro- Substituent:** The electronegative chlorine creates a dipole moment, maintaining solubility in polar aprotic solvents (e.g., DCM, Acetone).

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility Parameters (HSP). The total solubility parameter (χ)

is decomposed into Dispersion (χ_D)

), Polar (χ_P)

), and Hydrogen Bonding (χ_H)

) forces.

Estimated HSP Values (Group Contribution Method)

- (Dispersion): ~17.5 MPa
(Driven by the alkyl chain and cyclopropyl ring).
- (Polarity): ~11.0 MPa
(Driven by the amide dipole and C-Cl bond).
- (H-Bonding): ~7.5 MPa
(Moderate; acts only as an acceptor).

Solubility Prediction Logic

The "Interaction Radius" () determines solubility. A smaller between solute and solvent indicates higher solubility.

Visualization: Solubility Prediction Workflow



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Figure 1: Logic flow for determining solvent compatibility based on structural analysis.

Solubility Matrix & Solvent Selection

Based on the HSP values and the "Like Dissolves Like" principle, the following solubility profile is established. This matrix guides solvent selection for reaction, extraction, and crystallization.

Solvent Class	Representative Solvent	Predicted Solubility	Process Application
Chlorinated	Dichloromethane (DCM)	Very High (>500 mg/mL)	Ideal reaction solvent; excellent solubilizer.
Aromatic	Toluene	High (>200 mg/mL)	Good for heating reactions; potential crystallization solvent when cooled.
Esters	Ethyl Acetate	High (>150 mg/mL)	Preferred "green" solvent for extraction and chromatography.
Ethers	THF, MTBE	High (>150 mg/mL)	Good reaction medium; MTBE useful for precipitation.
Alcohols	Methanol, Ethanol	High (>100 mg/mL)	Soluble, but nucleophilic nature may cause side reactions (solvolysis) with alkyl chloride at high temps.
Aliphatic	Hexane, Heptane	Low (<10 mg/mL)	Anti-solvent. Use to force crystallization/precipitation.
Aqueous	Water	Low (<1 mg/mL)	Immiscible. Use for washing away inorganic salts (e.g., amine hydrochlorides).

Critical Process Insight: The "Oil-Out" Phenomenon

Due to the flexible ethyl group and the bulky cyclopropyl ring, this intermediate has a low melting point and a tendency to "oil out" rather than crystallize from pure non-polar solvents.

- Recommendation: Use a binary solvent system for purification. Dissolve in a minimum amount of Toluene or Ethyl Acetate, then slowly add Heptane or Hexane while cooling to induce controlled nucleation.

Experimental Protocol: Gravimetric Solubility Determination

To validate the theoretical values, the following Standard Operating Procedure (SOP) is recommended. This protocol ensures data integrity and reproducibility.

Materials

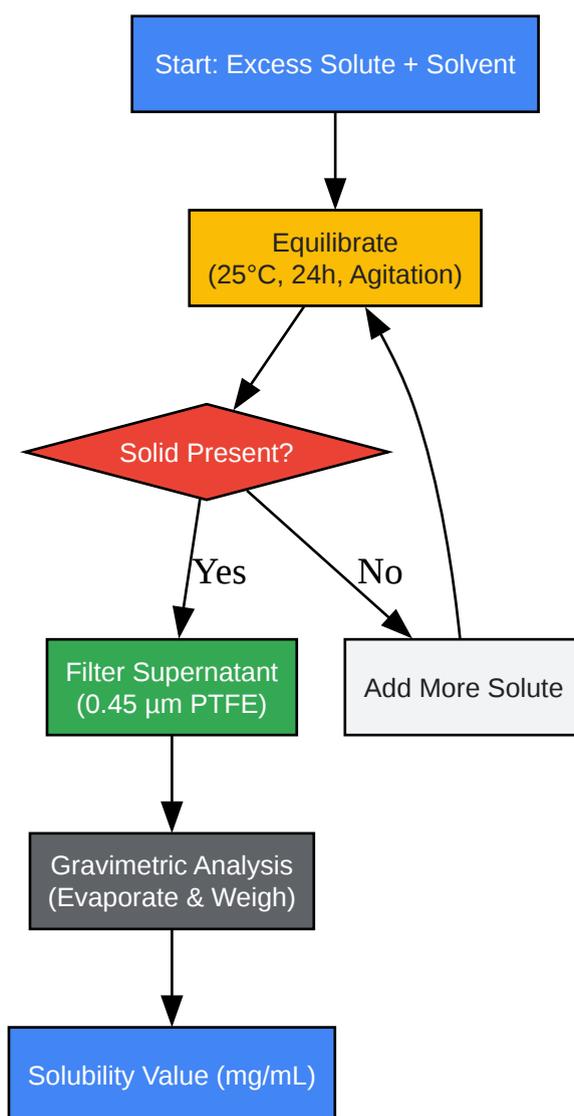
- Solute: **2-chloro-N-cyclopropyl-N-ethylacetamide** (>98% purity).
- Solvents: HPLC Grade (DCM, Toluene, EtOAc, Hexane).
- Equipment: Temperature-controlled shaker, 0.45 μm PTFE syringe filters, analytical balance.

Step-by-Step Methodology

- Saturation: Add excess solute (approx. 500 mg) to 2 mL of the target solvent in a sealed HPLC vial.
- Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (saturated solution).
- Filtration: Filter the supernatant using a pre-warmed 0.45 μm PTFE filter to remove undissolved solids.
- Evaporation (Gravimetric):
 - Tare a clean aluminum weigh boat ().
 - Pipette exactly 1.0 mL of the filtrate into the boat.

- Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 2 hours.
- Weigh the residue ().
- Calculation:

Visualization: Experimental Workflow



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Figure 2: Step-by-step workflow for gravimetric solubility determination.

Process Implications & Safety

Reaction Solvent Selection

For the synthesis of this intermediate (typically via reaction of N-ethylcyclopropanamine with chloroacetyl chloride):

- Dichloromethane (DCM): Offers the highest solubility for reactants and products, but environmental regulations often restrict its use.
- 2-MeTHF (2-Methyltetrahydrofuran): A greener alternative to DCM/THF. It separates well from water, allowing for an efficient aqueous wash to remove the HCl byproduct (captured by a base like triethylamine).

Safety Warning: Alkylating Potential

- Hazard: As an

-chloroacetamide, this compound is a potent alkylating agent. It can react with nucleophilic residues (cysteine thiols) in proteins, leading to sensitization or toxicity.^[1]
- Handling:
 - Always handle in a fume hood.
 - Double-glove (Nitrile) is mandatory; the lipophilic nature allows permeation through standard latex.
 - Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the C-Cl bond, rendering the molecule less toxic (converting it to the hydroxy-acetamide derivative).

References

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